

5-Undecanol structural formula and isomers

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Compound of Interest

Compound Name: 5-Undecanol

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An In-depth Technical Guide to **5-Undecanol**: Structural Formula and Isomers

Abstract

5-Undecanol, a secondary fatty alcohol, and its isomers are compounds of significant interest in various fields, including flavor and fragrance, chemical synthesis, and potentially drug development. Understanding the nuances of its structure, including its constitutional isomers and stereoisomers, is critical for researchers and scientists. This document provides a comprehensive overview of **5-undecanol**, detailing its chemical properties, isomeric forms, and relevant experimental methodologies for its synthesis and characterization.

Introduction to 5-Undecanol

5-Undecanol is an organic compound with the chemical formula $C_{11}H_{24}O$.^{[1][2][3][4][5]} It is classified as a secondary alcohol, as the hydroxyl (-OH) group is attached to a carbon atom that is bonded to two other carbon atoms. Its structure consists of an eleven-carbon chain with the hydroxyl group located at the fifth position.

- IUPAC Name: Undecan-5-ol^[2]
- Molecular Formula: $C_{11}H_{24}O$ ^{[1][2][6]}
- Molecular Weight: 172.31 g/mol ^{[1][6]}
- CAS Registry Number: 37493-70-2^{[1][2][4][6]}

- SMILES: CCCCCCC(O)CCCC[\[1\]](#)

Isomerism in Undecanol

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[\[7\]](#)[\[8\]](#) For the molecular formula $C_{11}H_{24}O$, a vast number of isomers exist, which can be broadly categorized into constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers (or structural isomers) have the same molecular formula but differ in the connectivity of their atoms.[\[7\]](#) This can involve variations in the carbon skeleton (branching) or the position of the functional group (the hydroxyl group).

Examples of constitutional isomers of **5-undecanol** include:

- Positional Isomers: The hydroxyl group is on a different carbon of the undecane chain (e.g., 1-undecanol, 2-undecanol, 3-undecanol).
- Skeletal Isomers: The carbon chain itself is branched (e.g., 2-methyl-5-decanol).

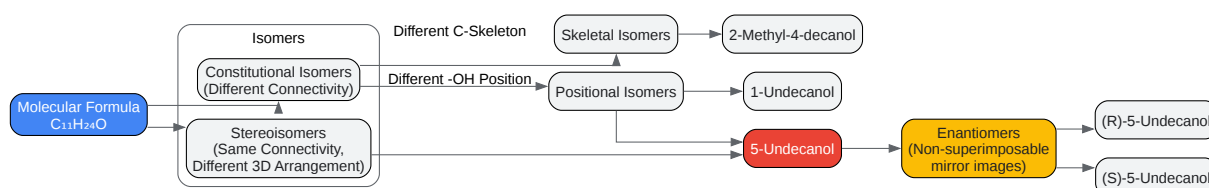
Stereoisomers of 5-Undecanol

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms in space.[\[7\]](#) The carbon atom at the 5th position in **5-undecanol** is a chiral center because it is bonded to four different groups:

- A hydrogen atom (-H)
- A hydroxyl group (-OH)
- A butyl group ($-CH_2CH_2CH_2CH_3$)
- A hexyl group ($-CH_2CH_2CH_2CH_2CH_2CH_3$)

Due to this chirality, **5-undecanol** exists as a pair of enantiomers: (R)-**5-undecanol** and (S)-**5-undecanol**. Enantiomers are non-superimposable mirror images of each other.[\[9\]](#) Unless

synthesized or separated using chiral techniques, **5-undecanol** is typically available as a racemic mixture, containing equal amounts of both enantiomers.[4]



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Caption: Isomeric relationships for the molecular formula C₁₁H₂₄O.

Physicochemical Properties

The properties of undecanol isomers can vary significantly based on their structure. The following table summarizes key quantitative data for **5-undecanol** and its common constitutional isomer, 1-undecanol.

Property	5-Undecanol	1-Undecanol
Molecular Formula	C ₁₁ H ₂₄ O[1][2]	C ₁₁ H ₂₄ O[10][11]
Molecular Weight (g/mol)	172.31[1]	172.31[10][11]
Melting Point (°C)	-4[1][4]	19[10][12]
Boiling Point (°C)	229 (at 760 mmHg)[1]	243 (at 760 mmHg)[10][12]
Density (g/mL)	0.830 (at 25°C)[1]	0.830 (at 25°C)[10]
Flash Point (°C)	94[4]	>82[10][13]
Water Solubility	49.73 mg/L (est.)[3]	Insoluble[10]

Experimental Protocols

Synthesis of 5-Undecanol via Grignard Reaction

A common method for synthesizing secondary alcohols like **5-undecanol** is the reaction of a Grignard reagent with an aldehyde.[\[12\]](#)[\[13\]](#)

Objective: To synthesize **5-undecanol** from 1-bromohexane and pentanal.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- 1-Bromohexane
- Pentanal
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

Procedure:

- **Grignard Reagent Formation:** Magnesium turnings are placed in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen). A solution of 1-bromohexane in anhydrous diethyl ether is added dropwise. The reaction is initiated (e.g., with a small iodine crystal or gentle heating) and proceeds to form hexylmagnesium bromide.
- **Reaction with Aldehyde:** The flask containing the Grignard reagent is cooled in an ice bath. A solution of pentanal in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
- **Workup:** The reaction is quenched by the slow addition of a saturated aqueous NH_4Cl solution. The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

- Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and the solvent is removed under reduced pressure (rotary evaporation). The crude **5-undecanol** product can be further purified by vacuum distillation.

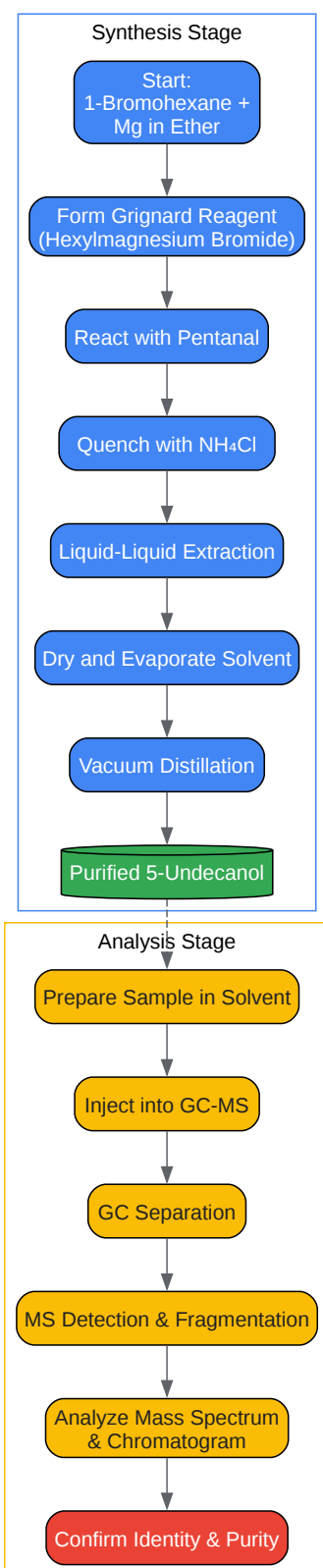
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify components of a mixture.^[2]

Objective: To confirm the identity and assess the purity of the synthesized **5-undecanol**.

Methodology:

- Sample Preparation: A dilute solution of the purified **5-undecanol** is prepared in a suitable volatile solvent (e.g., dichloromethane or hexane).
- GC Separation: A small volume of the sample is injected into the GC instrument. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. **5-undecanol** will elute at a specific retention time under the given conditions.
- MS Detection: As components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron ionization), causing the molecules to fragment in a reproducible pattern. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum.
- Data Analysis: The mass spectrum of the peak corresponding to **5-undecanol** is compared to a library of known spectra (e.g., NIST) for identification.^[2] The molecular ion peak (M^+) should be visible, and the fragmentation pattern will be characteristic of a secondary alcohol. The purity is determined by the relative area of the **5-undecanol** peak in the chromatogram.



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Caption: Workflow for the synthesis and analysis of **5-undecanol**.

Conclusion

5-Undecanol is a secondary alcohol with a rich isomeric landscape. Its structure, featuring a chiral center at the fifth carbon, gives rise to enantiomeric forms, while the $C_{11}H_{24}O$ formula allows for numerous constitutional isomers with distinct properties. A thorough understanding of these isomeric differences is paramount for professionals in chemistry and drug development. Standard organic synthesis techniques, such as the Grignard reaction, coupled with robust analytical methods like GC-MS, provide reliable pathways for the preparation and characterization of this and related compounds.

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